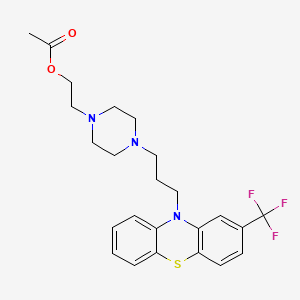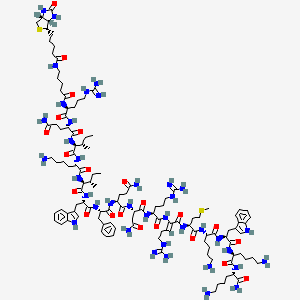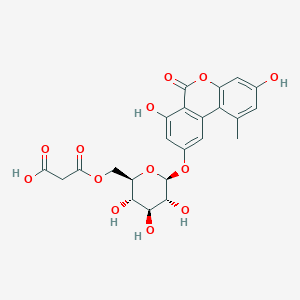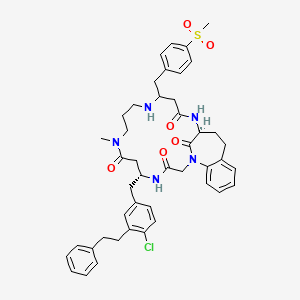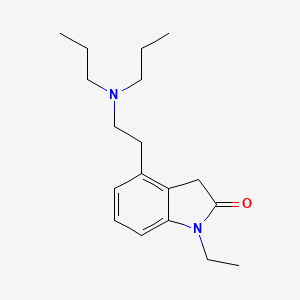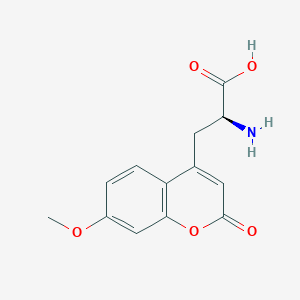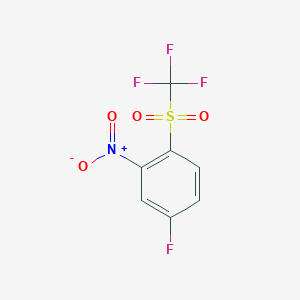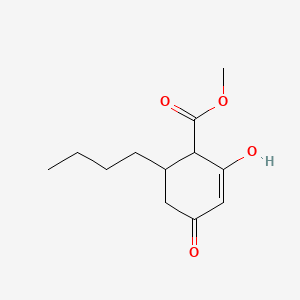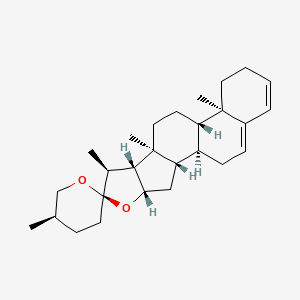![molecular formula C11H8F6O4 B13433548 Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate is a fluorinated aromatic ester. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate typically involves the etherification of trifluoromethoxytrifluoroethylene with 4-hydroxybenzoic acid methyl ester. The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and specific solvents can further enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Novaluron: A benzoylphenyl urea insecticide with a similar fluorinated structure.
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline: An intermediate used in the synthesis of pesticides.
Uniqueness
Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate stands out due to its specific ester functional group, which imparts unique reactivity and stability. Its multiple fluorine atoms also contribute to its high chemical resistance and biological activity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H8F6O4 |
|---|---|
Molecular Weight |
318.17 g/mol |
IUPAC Name |
methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate |
InChI |
InChI=1S/C11H8F6O4/c1-19-8(18)6-2-4-7(5-3-6)20-10(13,14)9(12)21-11(15,16)17/h2-5,9H,1H3 |
InChI Key |
NDTGAQGWQCGPRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)
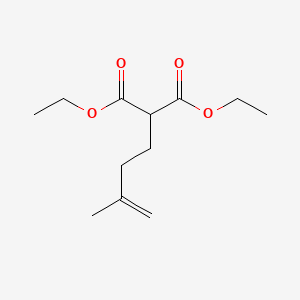
![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
